molecular formula C10H10ClNO2 B2377873 Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate CAS No. 1823058-15-6

Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Cat. No. B2377873
CAS RN: 1823058-15-6
M. Wt: 211.65
InChI Key: ZAQBVBUVOUOYRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

Scientific Research Applications

Vasodilator and Antihypertensive Activities

Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate and its derivatives have been studied for their potential vasodilator and antihypertensive activities. Specifically, compounds like methyl 4,7-dihydro-3-isobuty1-6-methy1-4-(3-nitrophenyl)thieno[2,3-M]pyridine-5-carboxylate (S-312) were found to exhibit potent coronary vasodilator and antihypertensive activities, highlighting the potential cardiovascular benefits of these compounds (Adachi et al., 1988).

Anti-inflammatory Activities

Some derivatives of this compound have demonstrated anti-inflammatory activities. For instance, certain compounds showed moderate anti-inflammatory activity at specific dosage levels when compared with indomethacin, a standard for anti-inflammatory drugs (Tozkoparan et al., 1999).

Antiviral Properties

The compound BAY 41-4109, which is a derivative of this compound, has been identified as a potent inhibitor of human hepatitis B virus (HBV) replication. Its use in HBV-transgenic mice showed dose-dependent reduction of viral DNA in the liver and plasma, indicating its potential as an anti-HBV drug (Weber et al., 2002).

Neuroprotective Potential

Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC), developed as a potential neuroprotective drug, was labeled with C-11 and showed promising results in terms of crossing the brain-blood barrier and accumulating in several brain regions. This indicates its potential in neuroprotective applications (Yu et al., 2003).

Mechanism of Action

Target of Action

The primary targets of Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate are currently unknown . This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers

Mode of Action

Similar compounds have been synthesized through the oxidation of 2,3-cyclopentenopyridine analogues . This suggests that the compound might interact with its targets through redox reactions, but this is purely speculative and requires further investigation.

Biochemical Pathways

The compound’s potential to affect redox reactions suggests it could influence pathways involving oxidative stress or energy metabolism, but this is conjectural and needs to be confirmed by experimental studies.

properties

IUPAC Name

methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)7-5-6-3-2-4-8(6)12-9(7)11/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBVBUVOUOYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2CCCC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823058-15-6
Record name methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
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